

# 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine solubility data

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## Compound of Interest

**Compound Name:** 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

**Cat. No.:** B1519349

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An In-depth Technical Guide to the Solubility Profile of **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine**

## Executive Summary

**6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** is a substituted heterocyclic compound belonging to the pyrazolopyridine class. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to natural purines, which allows derivatives to act as antagonists in various biological processes, including as kinase inhibitors for anticancer applications. Despite its relevance, a critical gap exists in the public domain regarding the experimental solubility data for this specific molecule. Solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential.

This guide provides a comprehensive analysis of the predicted physicochemical properties of **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** and its implications for solubility. In the absence of experimental data, we provide a robust, step-by-step protocol for determining kinetic solubility—a standard in early-stage drug discovery. Furthermore, we discuss the broader context of solubility challenges within the pyrazolopyridine family and touch upon potential enhancement strategies, equipping researchers with the foundational knowledge and practical tools required for their work.

## Physicochemical Profile and Solubility Prediction

Direct experimental solubility data for **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** is not readily available in scientific literature or chemical databases. However, we can predict its likely behavior by examining its chemical structure and the properties of closely related analogs.

The core structure, a fused pyrazole and pyridine ring system, is generally hydrophobic. The addition of a bromine atom further increases its lipophilicity. While the methyl group slightly increases molecular weight and lipophilicity, it critically removes a hydrogen bond donor site present in the parent molecule, 6-bromo-1H-pyrazolo[4,3-b]pyridine, which is expected to decrease its solubility in aqueous media.

| Property                | Value<br>(Predicted/Calculated)                | Significance for<br>Solubility  | Source   |
|-------------------------|--|---|----------|
| Molecular Formula       | C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub> | The elemental composition of the molecule.  | -        |
| Molecular Weight        | 212.05 g/mol                                   | Higher molecular weight can sometimes negatively correlate with solubility.   |          |
| CAS Number              | 749930-37-8                                    | A unique identifier for this chemical substance.  |          |
| Predicted LogP          | ~1.9 - 2.2                                     | LogP (octanol-water partition coefficient) measures lipophilicity. A value >1 suggests poor aqueous solubility. This is an estimation based on the unmethylated analog's LogP of 1.72.          | Inferred |
| Predicted TPSA          | 30.7 Å <sup>2</sup>                            | Topological Polar Surface Area (TPSA) correlates with hydrogen bonding capacity. A lower TPSA, as seen in an isomer, suggests reduced potential for interaction with polar solvents like water. |          |
| Hydrogen Bond<br>Donors | 0  | The methylation at the N1 position removes  | Inferred |

the N-H donor site.

The lack of donors  
severely limits  
interactions with  
water.

Hydrogen Bond  
Acceptors

3

The nitrogen atoms in  
the ring system can  
accept hydrogen  
bonds.

Inferred

Expert Insight: The combination of a LogP value nearing 2, a complete lack of hydrogen bond donors, and a relatively low polar surface area strongly indicates that **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** is likely a poorly soluble compound in aqueous physiological buffers. This is a common characteristic for many pyrazole and pyrazolopyridine derivatives, which often present challenges in biopharmaceutical profiling.

## Recommended Protocol: Kinetic Solubility Assessment via Turbidimetry

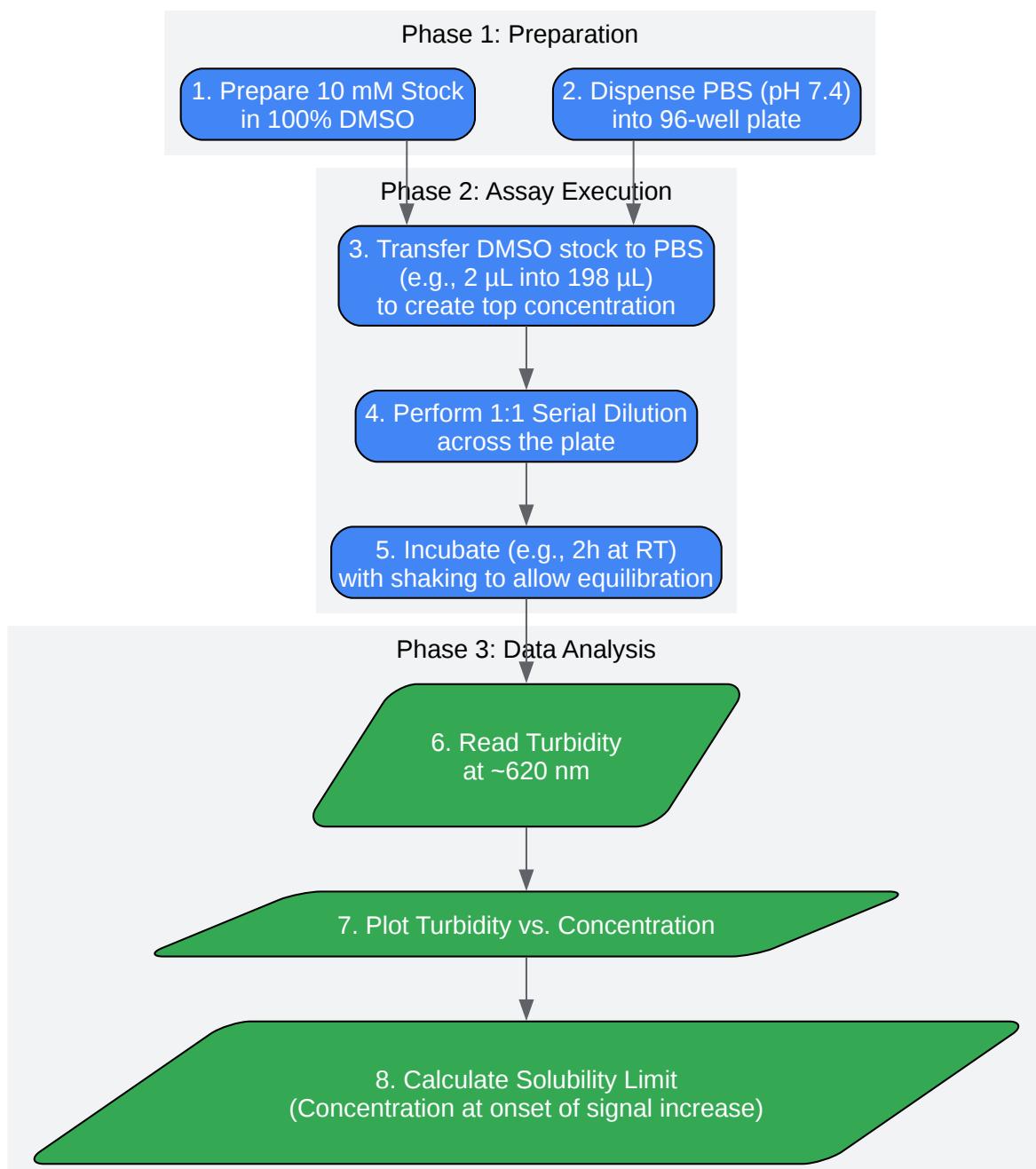
Given the absence of public data, experimental determination is necessary. The following protocol describes a robust, high-throughput method for assessing kinetic solubility, which measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This is the standard assay used in early drug discovery to flag potential solubility liabilities.

## Causality Behind Experimental Choices:

- Why DMSO Stock? Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a vast range of organic compounds, even those that are highly insoluble in water. Starting with a high-concentration DMSO stock (e.g., 10-20 mM) is standard practice as it ensures the compound is fully solvated before its introduction into the aqueous buffer.
- Why Phosphate-Buffered Saline (PBS)? PBS at pH 7.4 is used to mimic physiological conditions, providing data that is more relevant to a compound's behavior in the body than data from pure water.

- Why Turbidimetry/Nephelometry? These methods provide a rapid and quantitative measure of insolubility. As the compound precipitates, it forms fine particles that scatter light. A nephelometer or plate reader capable of measuring turbidity can detect this light scatter, pinpointing the exact concentration at which precipitation occurs.

## Experimental Workflow Diagram

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